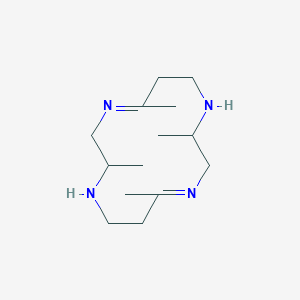![molecular formula C22H28O2 B12559909 4'-[(Dec-9-en-1-yl)oxy][1,1'-biphenyl]-4-ol CAS No. 151582-22-8](/img/structure/B12559909.png)
4'-[(Dec-9-en-1-yl)oxy][1,1'-biphenyl]-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-[(Dec-9-en-1-yl)oxy][1,1’-biphenyl]-4-ol is an organic compound that belongs to the class of biphenyl derivatives. These compounds are characterized by the presence of two benzene rings connected by a single bond, with various substituents attached to the rings. The specific structure of 4’-[(Dec-9-en-1-yl)oxy][1,1’-biphenyl]-4-ol includes a dec-9-en-1-yloxy group attached to one of the benzene rings, making it a unique and interesting compound for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-[(Dec-9-en-1-yl)oxy][1,1’-biphenyl]-4-ol typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through various methods such as the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with a halogenated benzene derivative in the presence of a palladium catalyst.
Introduction of the Dec-9-en-1-yloxy Group: The dec-9-en-1-yloxy group can be introduced through an etherification reaction. This involves the reaction of dec-9-en-1-ol with the biphenyl core in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of 4’-[(Dec-9-en-1-yl)oxy][1,1’-biphenyl]-4-ol may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4’-[(Dec-9-en-1-yl)oxy][1,1’-biphenyl]-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the dec-9-en-1-yloxy group can be reduced to form a saturated alkyl chain.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles for substitution reactions include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alkyl chains.
Substitution: Formation of various substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4’-[(Dec-9-en-1-yl)oxy][1,1’-biphenyl]-4-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.
Wirkmechanismus
The mechanism of action of 4’-[(Dec-9-en-1-yl)oxy][1,1’-biphenyl]-4-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4’-[(9-Decenyl)oxy]-1,1’-biphenyl-4-carboxylic acid: Similar structure with a carboxylic acid group instead of a hydroxyl group.
Tetrakis[(1,1’-biphenyl-4-yl)oxy]phthalocyanine: Contains multiple biphenyl groups and is used in different applications.
Uniqueness
4’-[(Dec-9-en-1-yl)oxy][1,1’-biphenyl]-4-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and applications in various fields of research and industry.
Eigenschaften
CAS-Nummer |
151582-22-8 |
|---|---|
Molekularformel |
C22H28O2 |
Molekulargewicht |
324.5 g/mol |
IUPAC-Name |
4-(4-dec-9-enoxyphenyl)phenol |
InChI |
InChI=1S/C22H28O2/c1-2-3-4-5-6-7-8-9-18-24-22-16-12-20(13-17-22)19-10-14-21(23)15-11-19/h2,10-17,23H,1,3-9,18H2 |
InChI-Schlüssel |
RESOULVLHKKWAX-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


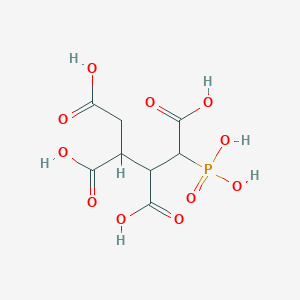
![2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-bis(3-methoxyphenyl)-](/img/structure/B12559832.png)
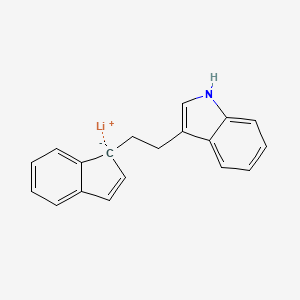

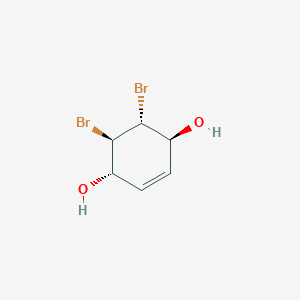
![Methyl 2-formyl-6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B12559856.png)
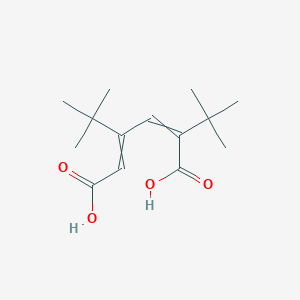
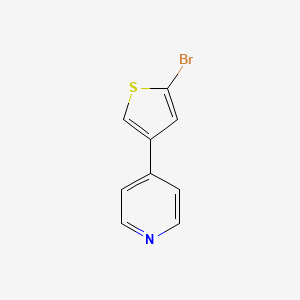
![Diethyl {[4-(hydroxymethyl)phenoxy]methyl}phosphonate](/img/structure/B12559880.png)
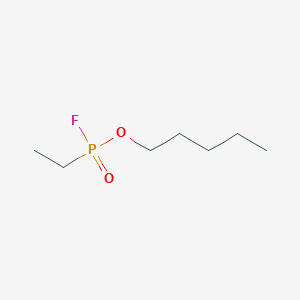
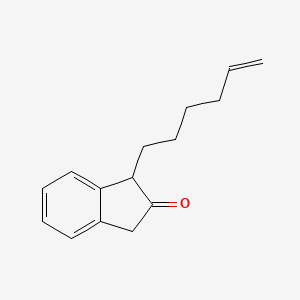
![4-[1-[4-(4-methoxy-N-(4-methoxyphenyl)anilino)phenyl]cyclohexyl]-N,N-bis(4-methoxyphenyl)aniline](/img/structure/B12559897.png)
![{[4-(Phenylsulfanyl)phenyl]sulfanyl}acetic acid](/img/structure/B12559901.png)
